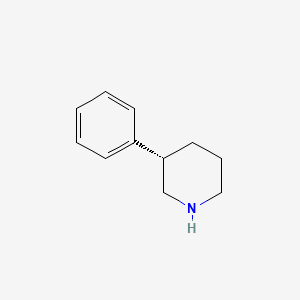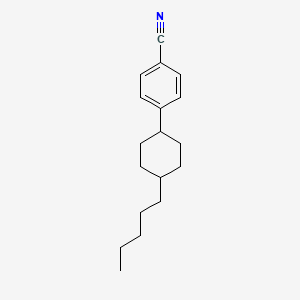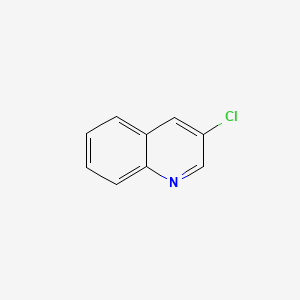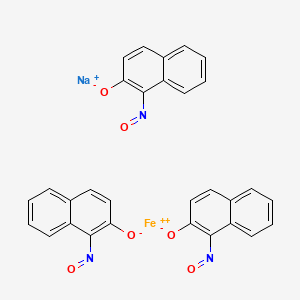![molecular formula C20H12O B1630637 12-oxapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 68518-20-7](/img/structure/B1630637.png)
12-oxapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinaphtho[1,2-b:1’,2’-d]furan is an organic compound with the molecular formula C20H12O. It is a polycyclic aromatic compound that consists of two naphthalene units fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinaphtho[1,2-b:1’,2’-d]furan can be synthesized through several synthetic routes. One common method involves the cyclization of 1,2-bis(2-naphthyl)ethane-1,2-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of the furan ring .
Industrial Production Methods
Industrial production of Dinaphtho[1,2-b:1’,2’-d]furan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Dinaphtho[1,2-b:1’,2’-d]furan .
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[1,2-b:1’,2’-d]furan undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Dinaphtho[1,2-b:1’,2’-d]furan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Dinaphtho[1,2-b:1’,2’-d]furan involves its interaction with molecular targets such as aryl hydrocarbon receptors and estrogen receptors. These interactions can lead to the modulation of gene expression and cell proliferation pathways. The compound’s ability to induce receptor-mediated activities is a key aspect of its biological effects .
Comparison with Similar Compounds
Dinaphtho[1,2-b:1’,2’-d]furan can be compared with other similar compounds, such as:
Dinaphtho[2,1-b1’,2’-d]furan: Another isomer with a different arrangement of the naphthalene units around the furan ring.
Dinaphtho[1,2-b2’,1’-d]furan: A compound with a similar structure but different connectivity of the naphthalene units.
The uniqueness of Dinaphtho[1,2-b:1’,2’-d]furan lies in its specific structural arrangement, which influences its chemical reactivity and biological activities .
Properties
CAS No. |
68518-20-7 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12O/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12H |
InChI Key |
MNXYJVWXMUBENA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


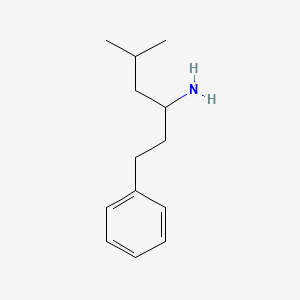
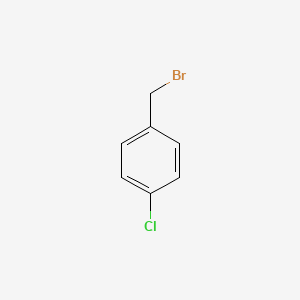

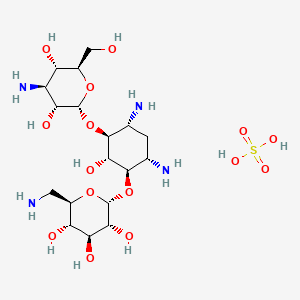
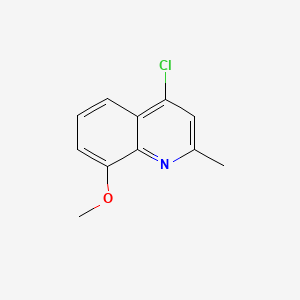
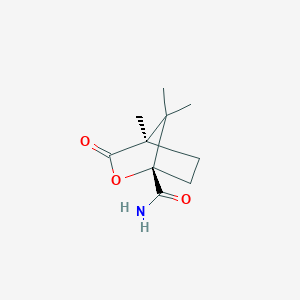
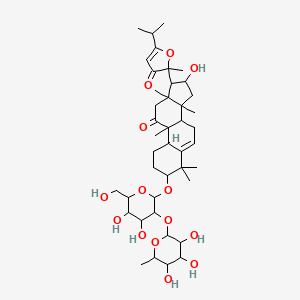
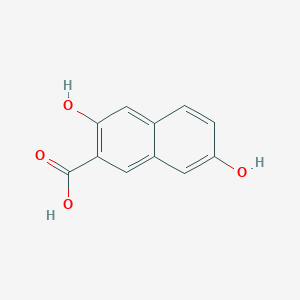

![2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1630573.png)
